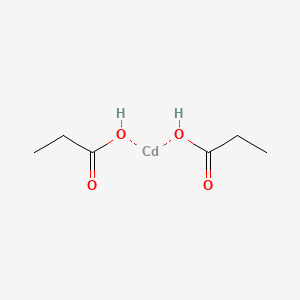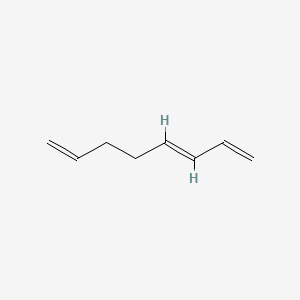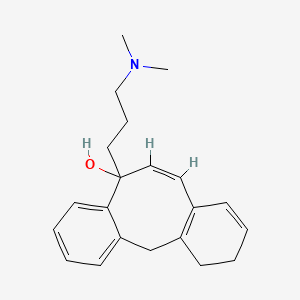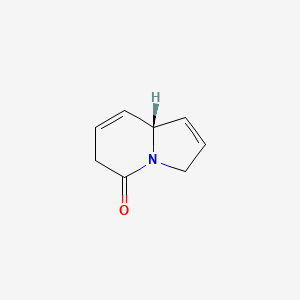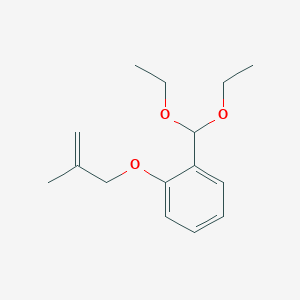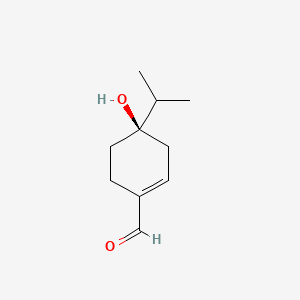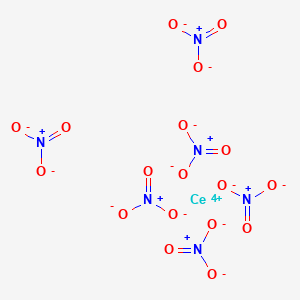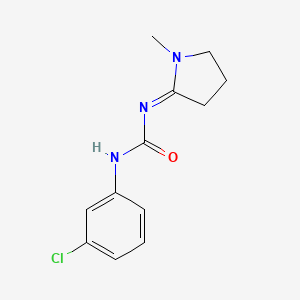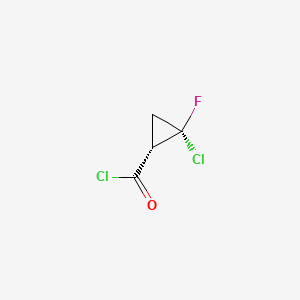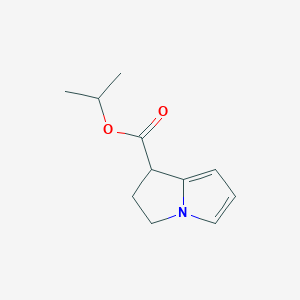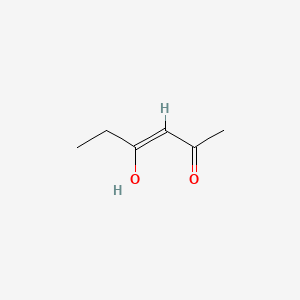
5-Hydroxyhex-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxyhex-4-en-3-one is an organic compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.1424 g/mol It is characterized by the presence of a hydroxyl group (-OH) and a double bond within its six-carbon chain structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyhex-4-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with acetone, followed by selective reduction and hydroxylation . The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide, and controlled temperature to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation and crystallization to obtain the pure compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxyhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of hex-4-en-3-one.
Reduction: The double bond can be reduced to form 5-hydroxyhexan-3-one.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Hex-4-en-3-one
Reduction: 5-Hydroxyhexan-3-one
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
5-Hydroxyhex-4-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5-Hydroxyhex-4-en-3-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for reactions such as addition and polymerization, which can modify the compound’s activity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxyhex-3-en-2-one: Similar structure but with the hydroxyl group and double bond at different positions.
Hex-4-en-3-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Hydroxyhexan-3-one: Saturated version of 5-Hydroxyhex-4-en-3-one, with no double bond.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond within its structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
(Z)-4-hydroxyhex-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h4,8H,3H2,1-2H3/b6-4- |
Clé InChI |
HZEJQMZFNPCDQP-XQRVVYSFSA-N |
SMILES isomérique |
CC/C(=C/C(=O)C)/O |
SMILES canonique |
CCC(=CC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



